molecular formula C9H5ClF3N3OS B1411072 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1987078-26-1

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B1411072
CAS No.: 1987078-26-1
M. Wt: 295.67 g/mol
InChI Key: VXACWEKLVKKARR-UHFFFAOYSA-N
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Description

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol is a compound that features a trifluoromethyl group, a pyridyl ring, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridylmethyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted pyridyl derivatives .

Scientific Research Applications

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole and pyridyl rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3OS/c10-5-1-4(9(11,12)13)3-14-6(5)2-7-15-16-8(18)17-7/h1,3H,2H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXACWEKLVKKARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC2=NNC(=S)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 5
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol

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